Dihydrosphingosine-1-phosphonate

Description

Context within Sphingolipid Metabolism and Signaling

Dihydrosphingosine-1-phosphonate is an integral component of the de novo sphingolipid synthesis pathway. portlandpress.com This pathway commences with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase, leading to the formation of 3-ketodihydrosphingosine. portlandpress.comyoutube.com This product is then reduced to dihydrosphingosine (also called sphinganine). portlandpress.comyoutube.com

At this juncture, the metabolic pathway can diverge. Dihydrosphingosine can be acylated by ceramide synthases to form dihydroceramide, a precursor to ceramides (B1148491) and more complex sphingolipids like sphingomyelin. nih.govnih.gov Alternatively, dihydrosphingosine can be phosphorylated by sphingosine (B13886) kinases (SK), particularly sphingosine kinase 1 (SK1), to generate this compound. nih.govnih.gov This phosphorylation step is critical, as it diverts the metabolic flow away from the production of ceramides and towards the generation of DHS-1-P. nih.gov Research indicates that overexpression of SK1 predominantly enhances the synthesis of DHS-1-P over S1P, suggesting a key role for SK1 in regulating the balance between these bioactive lipids. nih.gov

The final step in the catabolism of sphingoid base phosphates is their irreversible degradation by sphingosine-1-phosphate lyase, which cleaves them into a fatty aldehyde and phosphoethanolamine, thus representing the exit point from sphingolipid metabolism. nih.govmdpi.com

This compound as a Bioactive Lysophospholipid Mediator

This compound is not merely a metabolic intermediate; it functions as a potent bioactive lysophospholipid mediator, participating in a variety of cellular signaling events. nih.govnih.gov Although often considered an analog of S1P, studies have revealed that DHS-1-P has distinct biological functions. nih.govnih.gov For instance, DHS-1-P has been shown to induce the expression of matrix metalloproteinase-1 (MMP1) and can mediate the effects of tumor necrosis factor-α. nih.gov

Its role as a signaling molecule is often executed through interaction with cell surface S1P receptors. However, the outcomes of these interactions can differ significantly from those initiated by S1P. nih.gov The cellular concentration of DHS-1-P relative to S1P and ceramide can create a delicate balance that dictates cell fate, influencing processes such as cell survival, proliferation, and stress responses. nih.govnih.gov For example, in certain contexts, DHS-1-P has been shown to inhibit cell migration, a contrasting effect to the migratory signals promoted by S1P in other cell types. nih.gov

Differentiating this compound from Sphingosine-1-phosphate: Comparative Aspects and Unique Functional Considerations

The primary structural difference between DHS-1-P and S1P is the absence of a C4-C5 double bond in the sphingoid backbone of DHS-1-P, making it a saturated molecule. This seemingly minor variation leads to significant differences in their biological activity, receptor interactions, and metabolic handling. nih.gov

While both lipids can be produced by sphingosine kinases and act on S1P receptors, their effects can be distinct and even opposing. nih.govnih.gov A notable example is their differential regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway. S1P can mimic the pro-fibrotic effects of TGF-β, whereas DHS-1-P has been found to inhibit TGF-β-induced signaling and collagen synthesis. nih.govnih.gov These antagonistic effects on a crucial signaling pathway are mediated through the same receptor, S1P1, highlighting the nuanced functional divergence between the two molecules. nih.gov

Furthermore, their interaction with carrier proteins in the plasma differs. S1P is primarily carried by apolipoprotein M (apoM) within high-density lipoprotein (HDL). nih.gov In contrast, DHS-1-P appears to bind to HDL in a more non-specific manner, and its degradation is not significantly retarded by apoM, unlike S1P. nih.gov This suggests that DHS-1-P is not simply an analog of S1P but a distinct mediator with unique clinical and physiological significance. nih.gov

| Feature | This compound (DHS-1-P) | Sphingosine-1-phosphate (S1P) |

| Structure | Saturated sphingoid base (sphinganine) | Unsaturated sphingoid base with a C4-C5 trans double bond |

| Primary Precursor | Dihydrosphingosine (from de novo synthesis) | Sphingosine (primarily from ceramide catabolism) |

| Key Enzyme | Sphingosine Kinase 1 (SK1) strongly favors its synthesis nih.gov | Sphingosine Kinases (SK1 and SK2) |

| TGF-β Signaling | Inhibits TGF-β induced Smad2/3 phosphorylation and collagen synthesis nih.govnih.gov | Can mimic pro-fibrotic effects of TGF-β nih.gov |

| Plasma Carrier | Binds to HDL non-specifically; less dependent on apoM nih.gov | Binds specifically to HDL via apolipoprotein M (apoM) nih.gov |

| Metabolic Stability | Degradation not significantly retarded by apoM nih.gov | Degradation is retarded by apoM nih.gov |

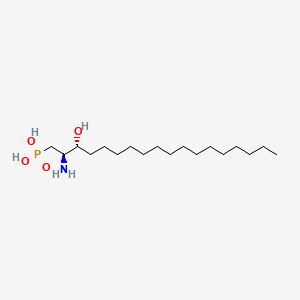

Structure

2D Structure

Properties

CAS No. |

56816-63-8 |

|---|---|

Molecular Formula |

C18H40NO4P |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

[(2R,3R)-2-amino-3-hydroxyoctadecyl]phosphonic acid |

InChI |

InChI=1S/C18H40NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 |

InChI Key |

VGXXQGVRVPNKPS-ZWKOTPCHSA-N |

SMILES |

CCCCCCCCCCCCCCCC(C(CP(=O)(O)O)N)O |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CP(=O)(O)O)N)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CP(=O)(O)O)N)O |

Synonyms |

1-desoxysphinganine-1-phosphonate dihydrosphingosine-1-phosphonate |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Dihydrosphingosine 1 Phosphonate

The generation of dihydrosphingosine-1-phosphonate is intricately linked to the broader sphingolipid metabolic network. Its biosynthesis is primarily governed by the phosphorylation of its precursor, dihydrosphingosine (also known as sphinganine), a reaction catalyzed by specific enzymes.

Enzymatic Pathways Governing this compound Biosynthesis

The primary enzymes responsible for the synthesis of DHS1P are the sphingosine (B13886) kinases, which exist in two major isoforms: Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2). These kinases catalyze the transfer of a phosphate (B84403) group from ATP to the primary hydroxyl group of dihydrosphingosine.

| Enzyme Isoform | Substrate | Kinetic Parameter (Km) | Notes |

| Sphingosine Kinase 1 (SphK1) | Dihydrosphingosine | 20 µM | Also acts on D-erythro-sphingosine. |

| Sphingosine Kinase 2 (SphK2) | D-erythro-dihydrosphingosine | Not explicitly quantified | Efficiently phosphorylates this substrate. |

| Sphingosine Kinase 2 (SphK2) | L-threo-dihydrosphingosine | Not explicitly quantified | Can phosphorylate this stereoisomer. |

De Novo Sphingolipid Biosynthesis Branch Points Leading to this compound Precursors

Dihydrosphingosine, the immediate precursor to DHS1P, is a key intermediate in the de novo sphingolipid biosynthesis pathway. This pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine. At this juncture, dihydrosphingosine can be directed towards two main metabolic fates: acylation by ceramide synthases to form dihydroceramides, or phosphorylation by sphingosine kinases to produce DHS1P. The channeling of dihydrosphingosine towards phosphorylation is a critical branch point that dictates the cellular levels of DHS1P.

Regulation of this compound Synthesis at the Enzymatic Level

The synthesis of DHS1P is subject to regulation at the level of the sphingosine kinases. The activity of SphK1 and SphK2 can be modulated by various factors, including growth factors and cytokines, which can influence the rate of DHS1P production. For instance, certain cellular stimuli can lead to the translocation of SphK1 to the plasma membrane, where it can access its substrate, dihydrosphingosine, and enhance the production of DHS1P. The substrate availability of dihydrosphingosine itself, which is dependent on the flux through the de novo sphingolipid synthesis pathway, is another key regulatory point.

Catabolism and Metabolic Fate of this compound

The cellular concentration of DHS1P is not only determined by its synthesis but also by its degradation. The primary enzyme responsible for the irreversible catabolism of DHS1P is sphingosine-1-phosphate lyase.

Role of Sphingosine-1-phosphate Lyase in this compound Degradation

Sphingosine-1-phosphate lyase (S1P lyase) is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the cleavage of DHS1P. This irreversible reaction breaks the C2-C3 bond of the sphingoid base, yielding hexadecanal (B134135) and ethanolamine-1-phosphate. This catabolic step represents the final stage in the degradation of sphingoid base phosphates and is a crucial mechanism for regulating the intracellular levels of DHS1P.

Comparative Kinetics of this compound and Sphingosine-1-phosphate Degradation by Lyase

Research indicates that S1P lyase can degrade both DHS1P and S1P. While direct comparative kinetic data with precise Vmax values are not extensively detailed in the literature, studies have consistently shown that the enzyme degrades both substrates at nearly identical rates. The enzyme exhibits specificity for the D-erythro stereoisomer of the sphingoid base phosphate. The Michaelis-Menten constant (Km) for the degradation of DHS1P by S1P lyase has been determined in various systems, providing insight into the enzyme's affinity for this substrate.

| Substrate | Enzyme Source | Kinetic Parameter (Km) | Inhibitor | Inhibition Constant (Ki) |

| This compound | Rat liver microsomes | 9 - 16 µM | 1-desoxysphinganine 1-phosphonate | 5 µM (competitive) |

| This compound | HEK293 cells (human SPL) | 20 µM | 1-desoxysphinganine 1-phosphonate | 5 µM (competitive) |

Metabolic Interconversion within the Sphingolipid Network

The sphingolipid network is a complex web of interconnected metabolic pathways that regulate the balance of key bioactive lipids, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P). This balance, often termed the "sphingolipid rheostat," is critical in determining cellular outcomes such as proliferation, survival, and apoptosis ahajournals.org. The levels of these lipids are tightly controlled by the coordinated action of various enzymes. For instance, ceramide can be deacylated by ceramidases to produce sphingosine, which can then be phosphorylated by sphingosine kinases to form S1P researchgate.netresearchgate.net. Conversely, S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly degraded nih.gov.

A crucial enzyme for the permanent removal of sphingoid base phosphates from this network is Sphingosine-1-phosphate lyase (S1PL). S1PL irreversibly cleaves sphingoid base-1-phosphates into phosphoethanolamine and a long-chain aldehyde, representing a key exit point from the recyclable sphingolipid pool uni-koeln.deahajournals.orgnih.gov.

This compound directly interferes with this critical degradative step. Research has demonstrated that the phosphonate (B1237965) analog is a competitive inhibitor of S1P lyase uni-koeln.de. While it is recognized by the enzyme as a substrate, its rate of cleavage is approximately 10-fold slower than that of its natural phosphate equivalent, dihydrosphingosine-1-phosphate uni-koeln.de. Because it competes with natural substrates for the enzyme's active site, its presence can significantly slow the degradation of endogenous signaling molecules like S1P and DHS1P. This inhibition can alter the intracellular concentrations of these lipids, thereby impacting the sphingolipid rheostat and the signaling pathways they control.

The kinetic parameters from comparative enzymatic studies highlight the interaction of this compound with S1P lyase.

| Compound | Enzyme | Michaelis-Menten Constant (Km) | Inhibition Constant (Ki) | Relative Cleavage Rate |

|---|---|---|---|---|

| This compound | Sphingosine-1-phosphate lyase | 1.60 x 10-5 M | 5 x 10-6 M | 1 |

| Dihydrosphingosine-1-phosphate | Sphingosine-1-phosphate lyase | 1.60 x 10-5 M | N/A | 10 |

This table summarizes kinetic data for the interaction of sphingoid bases with Sphingosine-1-phosphate lyase, based on findings from Stoffel and Grol uni-koeln.de.

Molecular and Cellular Functions of Dihydrosphingosine 1 Phosphonate

Dihydrosphingosine-1-phosphonate as an Agonist for Sphingosine-1-phosphate Receptors

This compound (dhS1P), a structural analog of the well-characterized signaling lipid Sphingosine-1-phosphate (S1P), functions as a direct agonist for several of the S1P receptors. nih.gov It is a naturally occurring sphingolipid, generated when sphingosine (B13886) kinases (SphKs) phosphorylate dihydrosphingosine, a precursor in the ceramide and sphingosine biosynthesis pathway. nih.gov While structurally similar to S1P, differing only by the absence of a double bond in the hydrocarbon tail, dhS1P exhibits distinct pharmacological properties and can elicit unique cellular responses through its interaction with S1P receptors. nih.govnih.gov

This compound has been reported to act as an agonist, activating four of the five known S1P receptor subtypes: S1P₁, S1P₃, S1P₄, and S1P₅. nih.gov Notably, it does not significantly interact with the S1P₂ receptor. Research has demonstrated that dhS1P can effectively compete with S1P for binding, particularly at the S1P₁ receptor, indicating a shared binding site. nih.gov Although it is established as an agonist at these receptors, the specific binding affinities and potencies can differ from those of S1P, contributing to its unique signaling profile. For instance, in human neural progenitor cells, dhS1P shows greater potency than S1P in stimulating certain downstream signals, which may be partly due to its increased metabolic stability and more persistent presence extracellularly rather than a fundamentally higher affinity at the receptor itself. nih.gov

Table 1: Receptor Binding Profile of this compound

| Receptor Subtype | Agonist Activity | Notes |

|---|---|---|

| S1P₁ | Yes | Efficiently competes with S1P for binding. nih.gov Mediates distinct downstream signaling effects compared to S1P. nih.gov |

| S1P₂ | No | Lacks significant activity at this receptor subtype. |

| S1P₃ | Yes | Confirmed agonist activity. nih.gov |

| S1P₄ | Yes | Confirmed agonist activity. nih.gov |

| S1P₅ | Yes | Confirmed agonist activity. nih.gov |

Upon binding to its target S1P receptors, which are G-protein coupled receptors (GPCRs), dhS1P initiates a variety of intracellular signaling cascades. nih.gov The specific pathways activated depend on the receptor subtype expressed by the cell and their coupling to different heterotrimeric G-proteins (e.g., Gαi, Gαq, Gα12/13). nih.gov

Key signaling pathways modulated by dhS1P include:

Modulation of Smad Signaling: In human fibroblasts, dhS1P acting through the S1P₁ receptor antagonizes the pro-fibrotic TGF-β pathway by inhibiting the phosphorylation of Smad2/3. nih.gov

ERK/Ets1 Activation: dhS1P has been shown to induce the expression of matrix metalloproteinase 1 (MMP1) through the activation of the ERK/Ets1 signaling pathway. nih.gov

Inhibition of cAMP Production: In human neural progenitor cells, dhS1P is a potent inhibitor of cyclic AMP (cAMP) production, a key second messenger involved in numerous cellular processes. nih.gov

A critical aspect of dhS1P pharmacology is its ability to function as a biased agonist, meaning that even when binding to the same receptor as S1P, it can preferentially activate certain downstream pathways while inhibiting others, leading to different functional outcomes.

The most striking example of this is the opposing regulation of the TGF-β/Smad signaling pathway. nih.gov While both S1P and dhS1P act on the S1P₁ receptor, S1P enhances TGF-β-induced Smad phosphorylation, whereas dhS1P is inhibitory. nih.gov This demonstrates that the subtle structural difference between the two lipids is sufficient to induce distinct receptor conformations that lead to opposing biological signals. nih.gov Furthermore, in neural progenitors, dhS1P was found to be a more potent stimulator of the inhibition of both cAMP and Smad phosphorylation compared to S1P. nih.gov This differential signaling underscores that dhS1P is not merely a less active version of S1P but a distinct signaling molecule with its own specific cellular effects.

Table 2: Comparison of Signaling Effects of dhS1P vs. S1P

| Signaling Pathway | Effect of this compound (dhS1P) | Effect of Sphingosine-1-phosphate (S1P) | Mediating Receptor |

|---|---|---|---|

| TGF-β/Smad2/3 Phosphorylation | Inhibitory nih.gov | Stimulatory nih.gov | S1P₁ nih.gov |

| cAMP Production | Potent Inhibition nih.gov | Inhibition nih.gov | S1P Receptors nih.gov |

| MMP1 Expression | Induces via ERK/Ets1 nih.gov | Not reported to have the same effect | S1P₁ nih.gov |

Intracellular Signaling Mechanisms Modulated by this compound

Beyond its direct action on cell surface receptors, the biological activity of a sphingolipid can also be influenced by its transport in circulation and its potential to interact with targets inside the cell.

In human plasma, the transport and availability of dhS1P are handled differently from S1P. While both lipids associate with high-density lipoprotein (HDL), the mechanism of this association differs significantly. nih.govnih.gov S1P binds specifically to HDL through the carrier protein apolipoprotein M (apoM), which also protects S1P from degradation. nih.govnih.gov

In contrast, dhS1P's association with HDL is non-specific and independent of apoM. nih.govnih.gov Evidence from studies using apoM knockout mice showed that while S1P was not detected on HDL, dhS1P was still present. nih.gov Furthermore, HDL shows a preferential binding to S1P over dhS1P, and apoM does not protect dhS1P from degradation as it does for S1P. nih.govnih.gov This distinction in carrier protein interaction suggests that the bioavailability and metabolic fate of dhS1P are regulated differently from those of S1P. nih.gov

While S1P is known to have intracellular functions in addition to its receptor-mediated roles, the same has not been established for dhS1P. nih.gov In fact, some research has reported that dhS1P does not appear to have the intracellular biological roles attributed to S1P. nih.gov This suggests that the primary mechanism of action for dhS1P is extracellular, involving its binding to and signaling through the S1P family of cell surface receptors.

Regulation of Key Cellular Processes by this compound

This compound (dhS1P) is a bioactive lipid molecule that plays a significant role in regulating a variety of fundamental cellular activities. Its influence extends to cell growth, movement, survival, and the expression of genes, highlighting its importance in cellular signaling and homeostasis.

This compound (dhS1P) has been identified as a key regulator of cell proliferation and growth, with its effects being highly context-dependent and often contrasting with its more studied analog, sphingosine-1-phosphate (S1P). In the yeast Saccharomyces cerevisiae, the enzymes responsible for dephosphorylating dhS1P, namely YSR2 and YSR3, are crucial for controlling cell proliferation. nih.gov Overexpression of YSR2 significantly slows down cell growth by causing a cell cycle arrest at the G1 phase, a phenomenon linked to increased ceramide formation. nih.gov Conversely, deletion of these enzymes leads to an accumulation of dhS1P. nih.gov

In mammalian cells, the role of dhS1P in cell growth is complex. While S1P is well-known to promote cell proliferation and survival, dhS1P can exhibit opposing effects. nih.govnih.govnih.gov For instance, dhS1P has been shown to be a key modulator of cell growth and survival through its interaction with the lipid phosphatase PTEN. nih.govnih.gov In contrast to S1P, which can mimic some of the pro-proliferative signals, dhS1P can inhibit pathways that lead to cell growth. nih.govnih.gov

It is important to note that the balance between dhS1P and S1P levels, and their respective downstream signaling, is a critical determinant of a cell's proliferative fate. While S1P often promotes proliferation, dhS1P can act as a brake, highlighting a sophisticated regulatory mechanism governed by these closely related sphingolipids.

This compound (dhS1P) has distinct effects on cell migration and adhesion, often acting in opposition to sphingosine-1-phosphate (S1P). While S1P is generally known to promote cell migration, dhS1P has been shown to inhibit the migratory signals induced by transforming growth factor-beta (TGF-β). nih.govnih.gov This inhibitory effect is mediated through the activation of the tumor suppressor PTEN. nih.govnih.gov

Specifically, dhS1P stimulates the phosphorylation of PTEN and its translocation to the nucleus. nih.gov In the nucleus, PTEN acts as a cofactor for the phosphatase PPM1A, which in turn dephosphorylates and inactivates Smad2/3 proteins, key mediators of TGF-β-induced cell migration and matrix production. nih.govnih.gov By promoting the stability of PPM1A, dhS1P effectively dampens the pro-migratory effects of TGF-β. nih.govnih.gov This highlights a novel role for dhS1P in negatively regulating cellular movement and the signaling pathways that govern it.

This compound (dhS1P) plays a nuanced role in the regulation of apoptosis and cell survival, often exhibiting effects that are distinct from those of sphingosine-1-phosphate (S1P). While S1P is generally considered a pro-survival molecule that can protect cells from apoptosis, the functions of dhS1P in this context are more complex and can be cell-type specific. nih.govnih.govnih.gov

In the yeast Saccharomyces cerevisiae, the regulation of dhS1P levels is critical for the response to cellular stress. Overexpression of the dhS1P phosphatase YSR2, which reduces dhS1P levels and increases ceramide, diminishes thermotolerance. nih.gov Conversely, disruption of YSR2, leading to dhS1P accumulation, confers increased resistance to heat stress, suggesting a pro-survival role for dhS1P in this organism under specific stress conditions. nih.gov

In mammalian cells, the impact of dhS1P on cell survival is often linked to its ability to modulate key signaling pathways. For instance, dhS1P's effects on cell survival are mediated through the lipid phosphatase PTEN, a well-known modulator of cell growth and survival. nih.govnih.gov Unlike S1P, which often promotes survival pathways, dhS1P can have opposing effects by influencing the activity of proteins that regulate apoptosis. nih.govnih.gov The balance between intracellular levels of dhS1P and S1P, and their downstream targets, is therefore a critical determinant of a cell's decision to live or die.

| Organism/Cell Type | Effect of dhS1P | Key Mediators | Outcome |

|---|---|---|---|

| Saccharomyces cerevisiae | Accumulation of dhS1P | YSR2/YSR3 deletion | Increased thermotolerance (pro-survival) |

| Saccharomyces cerevisiae | Decreased dhS1P (via YSR2 overexpression) | Increased ceramide | Diminished thermotolerance (pro-apoptotic) |

| Mammalian Cells | Modulation of PTEN activity | PTEN | Context-dependent effects on apoptosis and survival |

This compound (dhS1P) has been shown to be a selective regulator of gene expression, with its effects being distinct from those of sphingosine-1-phosphate (S1P). A notable example of this is the regulation of matrix metalloproteinase 1 (MMP1) in human dermal fibroblasts. nih.gov Overexpression of sphingosine kinase 1 (SphK1), which can lead to the production of dhS1P, results in the upregulation of MMP1 protein, mRNA, and promoter activity. nih.gov This effect is mediated through the activation of the ERK1/2-Ets1 and NF-κB signaling pathways. nih.gov

Crucially, studies using SphK1-specific siRNA have demonstrated that SphK1 is necessary for the stimulation of MMP1 by tumor necrosis factor-alpha (TNF-α). nih.gov Further investigation revealed that dhS1P, and not S1P, is the specific mediator of this SphK1-dependent activation of ERK1/2 and subsequent upregulation of MMP1. nih.gov This finding was significant as it was the first report of a selective function for dhS1P in comparison to the more extensively studied S1P. nih.gov In contrast, S1P was found to stimulate the induction of cyclooxygenase-2 (COX-2), while dhS1P did not, further highlighting the selective actions of these two related lipids. nih.gov

In cardiac fibroblasts, extracellular dhS1P has been shown to cause an early increase in the gene expression of transforming growth factor-β (TGFβ) and a sustained increase in the tissue inhibitor of matrix metalloproteinase 1 (TIMP1). nih.gov This regulation of gene expression is mediated through the JAK/STAT signaling pathway. nih.gov

| Gene | Cell Type | Effect of dhS1P | Signaling Pathway |

|---|---|---|---|

| MMP1 | Human Dermal Fibroblasts | Upregulation | ERK1/2-Ets1 and NF-κB |

| COX-2 | Human Dermal Fibroblasts | No effect | N/A |

| TGFβ | Neonatal Rat Cardiac Fibroblasts | Early increase in expression | JAK/STAT |

| TIMP1 | Neonatal Rat Cardiac Fibroblasts | Sustained increase in expression | JAK/STAT |

This compound (dhS1P) has emerged as a significant regulator of extracellular matrix (ECM) dynamics and fibrogenesis, often exhibiting anti-fibrotic properties that contrast with the pro-fibrotic actions of sphingosine-1-phosphate (S1P). nih.govnih.govnih.gov

In the context of scleroderma (SSc), a disease characterized by excessive fibrosis, dhS1P has been shown to have a potent anti-fibrotic effect on dermal fibroblasts. nih.gov This effect is mediated through the normalization of PTEN expression levels. nih.gov PTEN deficiency is a key determinant of the pro-fibrotic phenotype in SSc fibroblasts, and dhS1P's ability to restore PTEN levels suggests its therapeutic potential as an anti-fibrotic agent. nih.gov

Furthermore, dhS1P antagonizes the pro-fibrotic signaling of transforming growth factor-beta (TGF-β), a central player in the development of fibrotic diseases. nih.govnih.govnih.gov Unlike S1P, which can mimic some of TGF-β's pro-fibrotic functions, dhS1P inhibits TGF-β-induced Smad2/3 phosphorylation and the subsequent upregulation of collagen synthesis. nih.govnih.gov This inhibitory action is dependent on PTEN. nih.govnih.gov

In cardiac fibroblasts, extracellular dhS1P has been found to increase collagen synthesis, contributing to fibrosis. nih.gov This effect is mediated through the JAK/STAT signaling pathway and involves a sustained increase in the expression of tissue inhibitor of matrix metalloproteinase 1 (TIMP1). nih.gov This finding suggests that the role of dhS1P in fibrogenesis can be tissue-specific.

Conversely, in dermal fibroblasts, dhS1P plays a key role in upregulating the expression of matrix metalloproteinase 1 (MMP1), an enzyme responsible for the degradation of ECM components. nih.gov This upregulation is mediated by the ERK1/2-Ets1 pathway and is a selective action of dhS1P, not shared by S1P. nih.gov By promoting MMP1 expression, dhS1P can contribute to ECM remodeling and potentially counteract excessive matrix deposition.

Organelle-Specific Functions of this compound

The subcellular localization of sphingolipid metabolism is crucial for determining the specific functions of molecules like this compound (dhS1P). In the yeast Saccharomyces cerevisiae, the dhS1P phosphatases YSR2 and YSR3, which regulate dhS1P levels, are localized to the endoplasmic reticulum. nih.gov This localization suggests that the endoplasmic reticulum is a key site for the regulation of dhS1P-mediated signaling in yeast.

In mammalian cells, while the specific organellar functions of dhS1P are still being fully elucidated, it is known that different pools of sphingolipids exist within various organelles, and these pools can be targeted for therapeutic intervention. nih.gov For example, a portion of sphingosine kinase 2 (SphK2), the enzyme that can produce dhS1P, is found on the mitochondrial membrane. nih.gov This mitochondrial SphK2 produces S1P that is involved in regulating mitochondrial function and cell survival. nih.gov Given that SphK can also produce dhS1P, it is plausible that a mitochondrial pool of dhS1P could also exist and have specific functions within this organelle.

Furthermore, the effects of dhS1P are often mediated by its influence on the subcellular localization of other proteins. For instance, dhS1P treatment leads to the translocation of the lipid phosphatase PTEN from the cytoplasm to the nucleus in fibroblasts. nih.gov This nuclear localization of PTEN is critical for its role in antagonizing TGF-β signaling. nih.gov This demonstrates that dhS1P can exert its functions by influencing the spatial distribution of key regulatory proteins within the cell.

While S1P is known to be carried on HDL via apolipoprotein M (apoM), dhS1P appears to bind to HDL in a less specific manner. nih.gov This difference in carrier protein interaction in the extracellular space could influence the delivery of dhS1P to specific cell surface receptors and its subsequent internalization and trafficking to different organelles.

Future Research Directions and Therapeutic Potential of Dihydrosphingosine 1 Phosphonate

Dihydrosphingosine-1-phosphonate (dhS1P), a bioactive sphingolipid, is increasingly recognized for its distinct roles in cellular signaling, often in concert with or parallel to the more extensively studied sphingosine-1-phosphate (S1P). While historically viewed as a simple precursor or analog to S1P, emerging research highlights its unique pharmacological and physiological properties. The exploration of dhS1P's specific pathways, receptors, and metabolic regulation presents a frontier in lipid research with significant therapeutic potential. Future efforts are aimed at dissecting its precise mechanisms of action and leveraging this knowledge for novel preclinical strategies.

Q & A

Q. What are best practices for integrating this compound data into broader sphingolipid databases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.